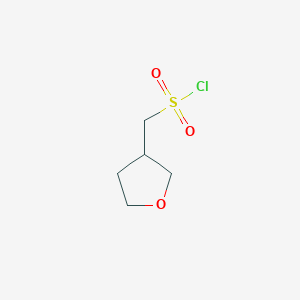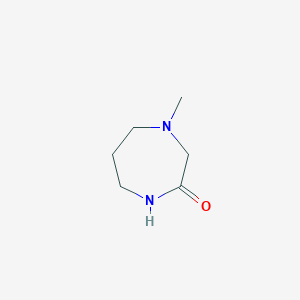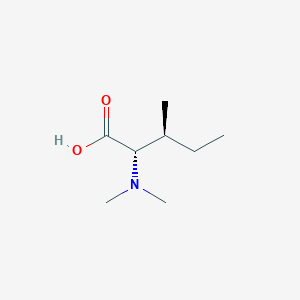
3-Chloro-4-phenylfurazan
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Chloro-4-phenylfurazan involves several steps. Notably, no Beckmann rearrangement occurs when ω-chlorophenylglyoxime is treated with phosphorus pentachloride. Instead, the steam-volatile product obtained is 3-chloro-4-phenylfurazan, contrary to previous reports that suggested 3-chloro-5-phenyl-1,2,4-oxadiazole as the product .
Molecular Structure Analysis
The crystal structure of 3-Chloro-4-phenylfurazan reveals an orthorhombic arrangement with specific unit-cell parameters. The compound crystallizes in the space group Pbca. In the crystal packing, molecules are linked via N–H·O and N–H·N hydrogen bonds .
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Oxidation Agent in Organic Synthesis 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione, a compound structurally related to 3-Chloro-4-phenylfurazan, has been used as an effective oxidizing agent. It is particularly utilized for the oxidation of 1,3,5-trisubstituted pyrazolines to pyrazoles, providing moderate to good yields at room temperature. This showcases its utility in synthetic organic chemistry (Zolfigol et al., 2006).
In Smiles Rearrangement Phenylfurazans, like 3-Chloro-4-phenylfurazan, have been studied in the context of the Smiles rearrangement. This research highlights their potential in organic reactions, particularly in the synthesis and transformation of various furazan derivatives (Boschi et al., 2001).
Formation of Tricarbonylrhenium Complexes Compounds structurally related to 3-Chloro-4-phenylfurazan have been used to synthesize new tricarbonylrhenium complexes. These complexes have significant potential in various applications due to their unique geometric and electronic properties (Wolff et al., 2013).
Nonlinear Optical Properties Derivatives of phenylfurazan, closely related to 3-Chloro-4-phenylfurazan, have been synthesized and studied for their nonlinear optical properties. This research indicates their potential in optical device applications, such as optical limiters (Rahulan et al., 2014).
Synthesis of Medicinal Compounds 3-Chloro-1-phenyl-1-propanol, a compound related to 3-Chloro-4-phenylfurazan, is used as a chiral intermediate in the synthesis of antidepressant drugs. This highlights its importance in pharmaceutical chemistry (Choi et al., 2010).
In Corrosion Inhibition Certain triazole derivatives closely associated with 3-Chloro-4-phenylfurazan have been studied for their effectiveness in inhibiting corrosion, particularly of mild steel in acidic media. This underscores its potential in industrial applications where corrosion resistance is crucial (Bentiss et al., 2007).
Synthesis of Energetic Materials Highly energetic derivatives of furazan, like 3,4-di(nitramino)furazan, derived from compounds similar to 3-Chloro-4-phenylfurazan, have been synthesized and studied. This research is significant in the development of advanced explosive materials (Tang et al., 2015).
In Suzuki-Miyaura Reaction 3-Chloro-4-phenylfurazan has been used in palladium-catalyzed cross-coupling reactions, particularly in the Suzuki-Miyaura reaction, highlighting its utility in creating biaryl compounds (Vasil’ev et al., 2011).
In Metal Ion Detection Derivatives of benzofurazan, structurally similar to 3-Chloro-4-phenylfurazan, have been utilized in the development of sensors for the detection of metal ions like Fe³⁺. This is significant in environmental monitoring and analytical chemistry (Ozturk et al., 2007).
Propiedades
IUPAC Name |
3-chloro-4-phenyl-1,2,5-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNVNMPGTQWLOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10524585 | |
| Record name | 3-Chloro-4-phenyl-1,2,5-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10524585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24786-13-8 | |
| Record name | 3-Chloro-4-phenyl-1,2,5-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10524585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















